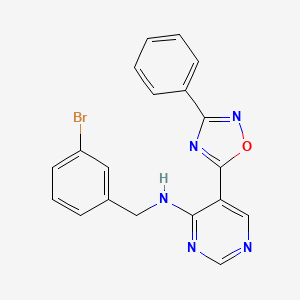![molecular formula C19H23N3O5S2 B2857445 Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate CAS No. 946238-57-9](/img/structure/B2857445.png)
Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves microwave irradiation of halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C . This method provides rapid access to 3-aminobenzo[b]thiophenes . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thiophene ring, a thiadiazinan ring, and an acetyl amino group. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The thiadiazinan ring in the compound contains two nitrogen atoms and one sulfur atom, and it is dioxido-substituted, meaning it has two oxygen atoms attached.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a wide range of products. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate can yield 3-aminobenzo[b]thiophenes . The nature of the sulfur reagent can significantly impact reaction selectivity .Applications De Recherche Scientifique
Synthesis and Characterization
A study by Spoorthy et al. (2021) involves the synthesis of various ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, including compounds structurally related to the chemical . These compounds were characterized using 1H NMR, IR, Mass spectral data, and elemental analysis, demonstrating the detailed chemical analysis process for similar compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Genotoxic and Carcinogenic Potentials
Research by Lepailleur et al. (2014) evaluated the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, which include structures similar to the compound . This study used methodologies like the Ames test and the Comet assay to assess mutagenic and DNA-damaging effects, providing insights into the toxicological profiles of such compounds (Lepailleur et al., 2014).
Cyclization Reactions and Derivative Formation
Stephens and Sowell (1998) researched the synthesis of various ester-substituted thiazine- and thiadiazine-based bicyclic derivatives, starting from compounds similar to the one . This study highlights the potential chemical reactions and pathways that such compounds can undergo (Stephens & Sowell, 1998).
Functionalization in Metal-Organic Frameworks
Wang et al. (2016) explored the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thiophene groups. This research indicates the potential application of similar compounds in creating frameworks with unique properties like gas adsorption and sensing activities (Wang et al., 2016).
Recovery in Pharmaceutical and Herbicide Production
A study by Wang Tian-gui (2006) discusses the recovery of acetic acid in the production process of similar compounds, which are intermediates in pharmaceuticals and herbicides. This research highlights the industrial application and recovery processes associated with these compounds (Wang Tian-gui, 2006).
Propriétés
IUPAC Name |
methyl 3-[[2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-5-3-6-15(11-14)12-21-8-4-9-22(29(21,25)26)13-17(23)20-16-7-10-28-18(16)19(24)27-2/h3,5-7,10-11H,4,8-9,12-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJYISSHKXHNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-6-methyl-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2857362.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2857365.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2857368.png)
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide](/img/structure/B2857371.png)
![1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2857374.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![Benzamide, N-[(1R)-1-(1H-imidazol-1-ylmethyl)-2-phenoxyethyl]-4-iodo-](/img/structure/B2857377.png)


![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2857382.png)
![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2857383.png)